molecular formula C16H17F4N3O B2383282 7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415632-88-9

7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No.: B2383282
CAS No.: 2415632-88-9
M. Wt: 343.326
InChI Key: INJITSBMRLRJEQ-UHFFFAOYSA-N
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Description

7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a quinazolinone core, a fluorine atom at the 7th position, and a piperidine ring substituted with a trifluoroethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom at the 7th position can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.

    Substitution with Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution using trifluoroethyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Trifluoroethyl halides, piperidine derivatives, and fluorinating agents like Selectfluor.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone derivatives.

Scientific Research Applications

7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Pharmacology: Research focuses on understanding the compound’s interactions with biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroquinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Trifluoroethyl-Substituted Compounds: Compounds with trifluoroethyl groups attached to different core structures.

    Piperidine-Containing Compounds: Compounds with piperidine rings and various substituents.

Uniqueness

The uniqueness of 7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one lies in its specific combination of a quinazolinone core, a fluorine atom, a piperidine ring, and a trifluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F4N3O/c17-12-1-2-13-14(7-12)21-10-23(15(13)24)8-11-3-5-22(6-4-11)9-16(18,19)20/h1-2,7,10-11H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJITSBMRLRJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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